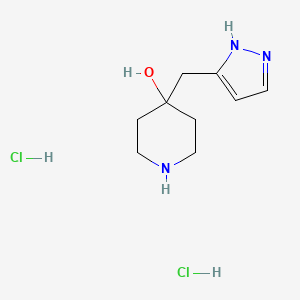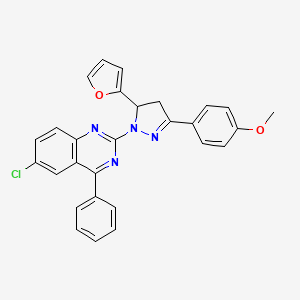
4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 254.16 . The compound is typically stored at room temperature and is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3O.2ClH/c13-9(2-5-10-6-3-9)7-8-1-4-11-12-8;;/h1,4,10,13H,2-3,5-7H2,(H,11,12);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a powder and is stored at room temperature . It has a molecular weight of 254.16 . The InChI code provides additional information about its molecular structure .Scientific Research Applications
Cancer Research
A compound closely related to 4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride, featuring a pyrazole moiety, has been identified as an Aurora kinase inhibitor. This suggests potential utility in cancer therapy, as Aurora kinases are critical regulators of cell division and have been implicated in cancer progression. Specifically, the inhibition of Aurora A kinase could be a promising strategy for cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Cannabinoid Receptor Interaction
Research into the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a structurally related compound) with the CB1 cannabinoid receptor revealed insights into its antagonist properties. This work contributes to understanding how modifications of the pyrazole and piperidine moieties affect binding affinity and activity at cannabinoid receptors, which could inform the development of new therapeutic agents targeting these receptors (J. Shim et al., 2002).
Synthesis of Pharmaceutical Intermediates
The synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, demonstrates the utility of pyrazole and piperidine-based compounds in pharmaceutical manufacturing. A robust three-step synthesis process has been developed for this purpose, underscoring the importance of such compounds in the synthesis of important therapeutic agents (Steven J. Fussell et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
4-(1H-pyrazol-5-ylmethyl)piperidin-4-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c13-9(2-5-10-6-3-9)7-8-1-4-11-12-8;;/h1,4,10,13H,2-3,5-7H2,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCMKGYNWZZKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=NN2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine](/img/structure/B2793923.png)

![4-[[(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2793925.png)

![6-Bromospiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine](/img/structure/B2793928.png)
![(3E)-1-benzyl-3-{[(3-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2793930.png)


![Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B2793934.png)





